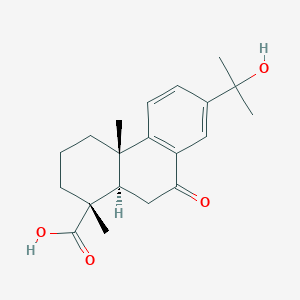

15-Hydroxy-7-oxodehydroabietic acid

Overview

Description

15-Hydroxy-7-oxodehydroabietic acid is a natural product found in Abies spectabilis, Pinus yunnanensis, and Desmodium uncinatum with data available.

Scientific Research Applications

Contact Allergen Properties : 15-Hydroxy-7-oxodehydroabietic acid has been identified as a contact allergen. It is a component of Portuguese gum rosin and shows a pattern of cross-reactivity among patients allergic to gum rosin (Karlberg et al., 1988).

Art Conservation and Analysis : This compound was identified in an aged varnish sample from 'The Girl with the Pearl Earring' by Vermeer. It is significant in the analysis of oxidized diterpenoid acids in artworks (Pastorova et al., 1997).

Archaeological Studies : In studies of archaeological resinous materials, this compound was identified in Roman and Egyptian amphorae, indicating the use of diterpenic resinous material for waterproofing (Colombini et al., 2005).

Allelopathy in Plant Ecology : This compound has been found to inhibit understory growth in red pine forests, suggesting its role as an allelopathic agent in preventing the invasion of herbaceous plants (Kato‐Noguchi et al., 2017).

Biotechnological Applications : Cytochrome P450s enzymes, such as CYP105A1, have shown potential for the production of pharmaceutically relevant diterpenoids, including the conversion of resin acids like this compound (Janocha et al., 2013).

Involvement in Skin Sensitization : Research indicates that this compound may undergo protein conjugation (haptenation), potentially leading to allergic contact dermatitis and occupational asthma (Smith et al., 1999).

Mechanism of Action

Mode of Action

It is an oxidation product of dehydroabietic acid

Biochemical Pathways

It is known to be a component of Portuguese gum rosin , but the downstream effects of its action on biochemical pathways require further investigation.

Pharmacokinetics

Its impact on bioavailability is unknown. The compound has a molecular weight of 330.418, a density of 1.2±0.1 g/cm3, and a boiling point of 522.4±50.0 °C at 760 mmHg .

Result of Action

It has been identified as a grade III allergen according to the GPMT method , suggesting it may induce an immune response.

Action Environment

It is known to be stable under dry conditions and at temperatures between 2-8℃ .

Biochemical Analysis

Biochemical Properties

15-Hydroxy-7-oxodehydroabietic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as a contact allergen, indicating its ability to interact with immune system components . The compound is known to interact with enzymes involved in oxidative stress responses, such as those in the cytochrome P450 family . These interactions often result in the modulation of enzyme activity, leading to changes in the metabolic pathways of cells.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses . The compound can modulate gene expression, leading to alterations in the production of cytokines and other signaling molecules. Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptors and enzymes, leading to either inhibition or activation of their functions . For instance, the compound has been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, such as desiccation at -20°C . Its activity may decrease over time due to gradual degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been observed to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may exhibit toxic or adverse effects, including potential allergenic responses . Threshold effects have been noted, where the compound’s efficacy and safety profile vary significantly with dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation . It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . These interactions can lead to changes in metabolite levels and metabolic flux within cells. The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as its solubility and affinity for cellular components . Understanding these transport mechanisms is essential for optimizing its therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name |

(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,16,24H,5,8-9,11H2,1-4H3,(H,22,23)/t16-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPXAZNVQUWDFH-NSISKUIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical techniques are employed to identify and quantify 15-Hydroxy-7-oxodehydroabietic acid in complex mixtures like archaeological samples?

A: Both direct exposure electron ionization mass spectrometry (DE-MS) and gas chromatography/mass spectrometry (GC/MS) prove valuable in analyzing this compound and its related compounds. DE-MS provides a rapid fingerprint of the sample, highlighting major components like abietanes, indicating the presence of diterpenic resinous material and its oxidation state []. For a more detailed molecular-level understanding, GC/MS is preferred. This technique allows for the identification of specific oxidized and aromatized abietanes, including this compound, offering insights into the origin and degradation of the material [].

Q2: Beyond archaeological applications, where else is this compound found, and what is its significance?

A: this compound is a significant component of rosin, a natural product derived from pine trees. In a study focusing on rosemary extracts, researchers found that spontaneous fermentation by lactic acid bacteria significantly enhanced the extraction of antioxidants, including this compound []. This suggests a potential role for this compound in enhancing the antioxidant properties of plant extracts.

Q3: Has this compound been linked to any biological activities?

A: While not explicitly explored in the provided research, a related compound, 7-oxodehydroabietic acid, has been identified as a contact allergen, particularly in individuals sensitive to gum rosin []. This finding underscores the importance of investigating the potential allergenic properties of this compound, given its structural similarity and presence in rosin. Further research is needed to understand its potential impact on human health.

Q4: The research mentions pinecones as a source of this compound. What is the context of this finding?

A: Research on Pinus koraiensis pinecone water extract identified this compound as one of the eight main components []. Notably, this extract exhibited cytotoxic activity against several human lung cancer cell lines and induced apoptosis, a programmed cell death mechanism []. While the specific contribution of this compound to these effects remains unclear, this finding opens avenues for exploring its potential antitumor properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1151869.png)

![ethyl 2-[[2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B1151876.png)

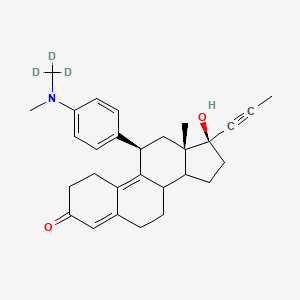

![(8S,11R,13S,14S,17S)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1151878.png)

![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B1151880.png)